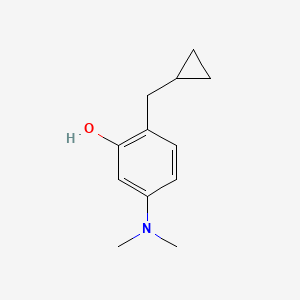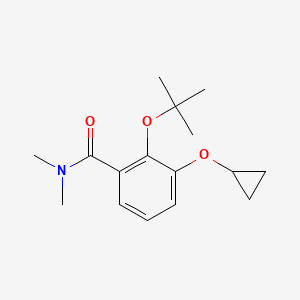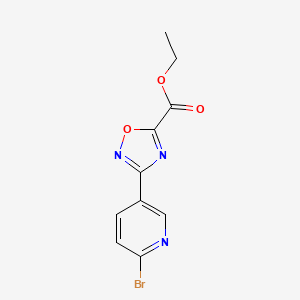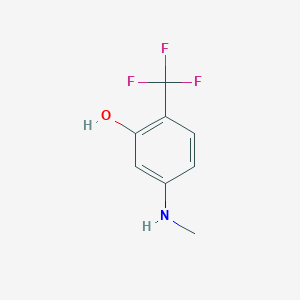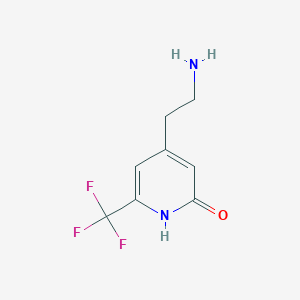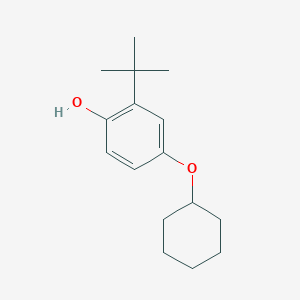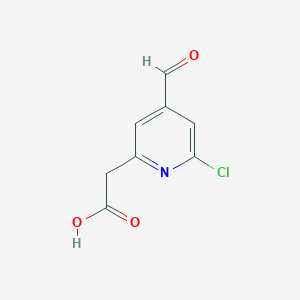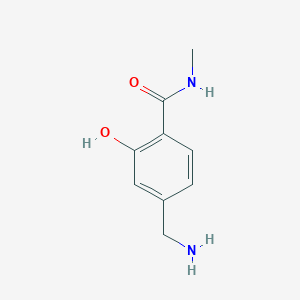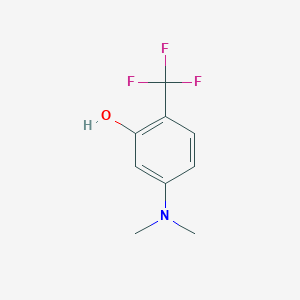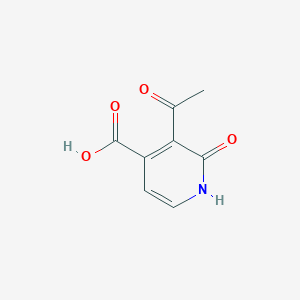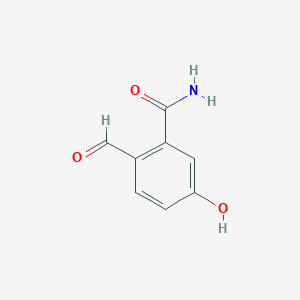
2-Formyl-5-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Formyl-5-hydroxybenzamide involves the oxidation of labetalol hydrochloride. The process typically includes the following steps :
Neutralization: A solution of labetalol hydrochloride is neutralized with sodium bicarbonate.
Oxidation: Sodium periodate is added dropwise to the solution at room temperature, resulting in a pale pink solution.
Acidification: The solution is acidified with concentrated hydrochloric acid, leading to the formation of a white precipitate.
Recrystallization: The precipitate is filtered and recrystallized from boiling water to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The key steps involve careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-5-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for substitution reactions.
Major Products
Oxidation: 2-Hydroxy-5-carboxybenzamide.
Reduction: 2-Hydroxy-5-hydroxymethylbenzamide.
Substitution: Various esters or ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Formyl-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Formyl-5-hydroxybenzamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylsalicylamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Salicylamide-4-carboxaldehyde: Another derivative with distinct properties due to the position of the formyl group.
Uniqueness
2-Formyl-5-hydroxybenzamide is unique due to the presence of both formyl and hydroxy groups on the benzamide ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
2-formyl-5-hydroxybenzamide |
InChI |
InChI=1S/C8H7NO3/c9-8(12)7-3-6(11)2-1-5(7)4-10/h1-4,11H,(H2,9,12) |
Clave InChI |
VJFZYZJOCDIMFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C(=O)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


